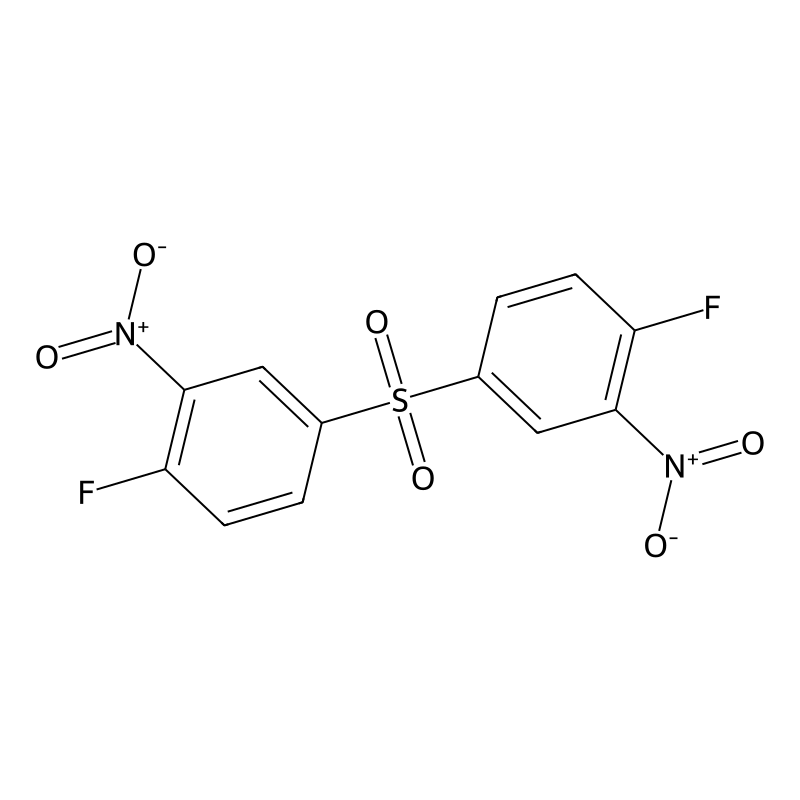Bis(4-fluoro-3-nitrophenyl) sulfone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis
The presence of the sulfone group suggests Bis(4-fluoro-3-nitrophenyl) sulfone might act as a building block in organic synthesis. Sulfones can participate in various reactions, such as nucleophilic substitution or coupling reactions, to create more complex molecules PubChem, Bis(4-fluoro-3-nitrophenyl) sulfone: .
Material Science
Aromatic nitro groups can influence properties like thermal stability and electrical conductivity. Bis(4-fluoro-3-nitrophenyl) sulfone could be investigated for potential applications in polymers or other materials due to the combination of the sulfone and nitro functionalities ScienceDirect, Nitroaromatic Compounds.
Medicinal Chemistry
The nitro group can also play a role in biological activity. Bis(4-fluoro-3-nitrophenyl) sulfone might be a starting point for the development of new drugs, although further research would be needed to determine its specific effects.
Bis(4-fluoro-3-nitrophenyl) sulfone, also known as 4,4'-difluoro-3,3'-dinitrodiphenyl sulfone, is a synthetic organic compound characterized by its complex aromatic structure. It consists of two benzene rings linked by a sulfone group (SO₂), with each ring featuring a nitro group (NO₂) at the 3rd position and a fluorine atom (F) at the 4th position. This arrangement contributes to its electron-withdrawing properties, which can influence its reactivity and interactions in various chemical environments .
The molecular formula of Bis(4-fluoro-3-nitrophenyl) sulfone is C₁₂H₆F₂N₂O₆S, and it has a molecular weight of approximately 344.25 g/mol. The compound appears as a solid and has a melting point in the range of 193 - 194 °C .
- Nucleophilic Substitution Reactions: The nitro groups can act as leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of new substituents onto the benzene rings.
- Reduction Reactions: Under appropriate conditions, the nitro groups can be reduced to amines, which may lead to different derivatives with potential biological activities.
- Hydrolysis: The sulfone bond may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the fragmentation of the molecule .
Several methods can be employed to synthesize Bis(4-fluoro-3-nitrophenyl) sulfone:
- Nitration of Fluorinated Aromatics: The synthesis may involve the nitration of fluorinated aromatic compounds followed by sulfonation.
- Direct Sulfonation: A more straightforward approach could involve the direct reaction of fluorinated nitrobenzene derivatives with sulfur trioxide or other sulfonating agents.
- Coupling Reactions: Coupling reactions between pre-synthesized nitro and fluorinated phenols with sulfonyl chlorides can also yield this compound .
Bis(4-fluoro-3-nitrophenyl) sulfone has potential applications in various fields:
- Organic Synthesis: It can serve as a building block for synthesizing more complex organic molecules due to its reactive functional groups.
- Material Science: The unique properties imparted by the nitro and sulfone groups may make it suitable for applications in polymers or advanced materials.
- Pharmaceutical Development: As a candidate for drug development, it may be explored for therapeutic uses based on its biological activity .
Several compounds share structural similarities with Bis(4-fluoro-3-nitrophenyl) sulfone. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Fluoro-3-nitrophenol | Contains one nitro group and one fluorine atom | Simpler structure compared to Bis(4-fluoro-3-nitrophenyl) sulfone |
| 4,4'-Dinitrodiphenyl sulfide | Two nitro groups but lacks fluorine | Different electronic properties due to sulfur vs. sulfone |
| 4-Nitrobiphenyl | Contains one nitro group | Lacks fluorine and sulfone functionalities |
| Bis(4-nitrophenyl) sulfide | Two nitro groups without fluorine | Similar reactivity but different electronic effects |
Bis(4-fluoro-3-nitrophenyl) sulfone is unique due to its combination of two electron-withdrawing nitro groups and a sulfone linkage, which may enhance its reactivity compared to other similar compounds . Further studies are necessary to fully understand its distinct properties and potential applications in various fields.
XLogP3
Melting Point
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








